Ferric formate

Beschreibung

Contextualization within Coordination Chemistry of Iron(III)

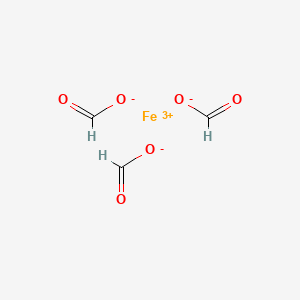

In the realm of coordination chemistry, iron(III), or ferric, refers to the +3 oxidation state of iron. wikipedia.org Iron(III) centers are pivotal in numerous coordination complexes, where they are bonded to various ligands. wikipedia.org Ferric formate (B1220265) is a prime example of an iron(III) coordination compound where the ferric ions are coordinated with formate ions (HCOO⁻).

The structure of ferric formate often features a three-dimensional framework. In this framework, the Fe³⁺ cations are octahedrally coordinated by six oxygen atoms originating from the formate ligands. The formate ligands act as bridges between adjacent iron(III) centers in an anti-anti configuration, creating a network structure. The Fe³⁺–O bond lengths are approximately 2.01 Å. acs.org The coordination of formate to Fe(III) is a key aspect of its chemistry, influencing its thermal decomposition pathways and its utility as a precursor. researchgate.net The study of such coordination compounds is crucial for understanding the behavior of iron in various chemical and biological systems.

The chemistry of ferric complexes is extensive, with iron(III) capable of forming a wide array of structural arrangements, from mononuclear to polynuclear species with diverse ligands. mdpi.com this compound serves as a fundamental model within the broader family of iron(III) carboxylates, which are known to form di- or trinuclear coordination species. mdpi.com

Overview of Scholarly Significance and Research Trajectories

The scholarly significance of this compound has evolved over time. Initial research focused on its synthesis, with one of the earliest methods involving the reaction of ferric hydroxide (B78521) with formic acid. Early studies also delved into its structural characterization and its reactivity, particularly its function as a precursor in redox reactions.

A significant area of research has been its role as a precursor for the synthesis of other iron-containing materials. ontosight.ai The thermal decomposition of this compound is a key process that yields iron oxide nanoparticles, which have applications in areas like magnetic pigments and coatings. nih.gov The decomposition process itself is complex, involving competitive pathways of formate anion decomposition and electron transfer from the formate to the Fe(III) ion. researchgate.net

More recent research trajectories have explored the use of this compound in the creation of more complex materials such as metal-organic frameworks (MOFs) and perovskite-like structures. aip.org For instance, it serves as a precursor for compounds with ReO₃-type architectures. Furthermore, research into mixed-valence iron formates, containing both Fe²⁺ and Fe³⁺ centers, has revealed interesting magnetic properties, such as ferrimagnetism, making them potential candidates for magnetocaloric materials. aip.org The ability to tune these properties by modifying the metal ions in heterometallic formate frameworks opens up new avenues for materials design. The compression of iron-formate frameworks has also been shown to induce postsynthetic modifications, including changes in the oxidation state of the iron cations. acs.orgresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value/Description | Source(s) |

| Molecular Formula | C₃H₃FeO₆ | drugfuture.comnih.gov |

| Molar Mass | 190.90 g/mol | drugfuture.comnih.gov |

| Appearance | Red or yellow microcrystalline powder | drugfuture.com |

| Solubility | Soluble in water; very slightly soluble in alcohol. | drugfuture.com |

| Coordination Geometry | Octahedral coordination of Fe³⁺ by six oxygen atoms from formate ligands. | |

| Fe³⁺–O Bond Length | Approximately 2.01 Å | acs.org |

| Thermal Decomposition | Decomposes upon heating to yield iron oxides and gaseous products like CO, CO₂, H₂O, and H₂. researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

iron(3+);triformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O2.Fe/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRBSMVATPCWLU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204081 | |

| Record name | Ferric formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-76-0 | |

| Record name | Ferric formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron triformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D821YEY5PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for Ferric Formate Complexes

Solution-Based Synthesis Approaches

Solution-based methods are the most common routes for preparing ferric formate (B1220265). These approaches rely on the reaction of soluble iron(III) precursors with a source of formate ions under controlled conditions to facilitate the precipitation or crystallization of the desired product.

Reactions of Iron(III) Precursors with Formate Sources

The most direct method for synthesizing ferric formate involves the reaction of an iron(III) salt with a formate source. This is typically achieved by combining an aqueous solution of a ferric precursor, such as ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃), with either formic acid (HCOOH) or a salt like sodium formate (Na(HCOO)). google.com For instance, this compound dihydrate can be synthesized by dissolving freshly precipitated iron(III) hydroxide (B78521) in an excess of formic acid, followed by crystallization. researchgate.net Another approach involves the controlled oxidation of ferrous formate to this compound using suitable oxidizing agents in an acidic environment. The synthesis can also be accomplished through a double decomposition reaction where ferrous sulfate (B86663) is reacted with sodium formate, though this primarily yields ferrous formate, which would then require a subsequent oxidation step to achieve the ferric state. google.com The reaction of an iron(II)-hydride complex with carbon dioxide has also been shown to produce an iron-formate complex through the insertion of CO₂ into the iron-hydride bond. acs.org

Role of Acidic Media in Iron(III) Oxidation State Stabilization and Product Purity

Maintaining an acidic environment is crucial during the synthesis of this compound. The presence of an acid, such as formic acid or hydrochloric acid, is essential for stabilizing the iron(III) oxidation state and preventing its reduction. google.com Acidic conditions, typically a pH below 3, keep the ferric ions soluble and prevent their hydrolysis and subsequent precipitation as iron hydroxides, which would contaminate the final product. researchgate.net The concentration of the acid can also significantly impact the yield of the desired formate product. google.com For related iron formate syntheses, it has been observed that in the absence of acid during precipitation, the product often shows a dark brown color, which indicates oxidation to the ferric state when the ferrous state is the target. google.com This underscores the importance of pH control in selectively isolating the desired iron oxidation state.

Temperature Regulation in Crystal Size Control and Oxidation State Stability

Temperature is a key parameter in controlling both the physical and chemical characteristics of the synthesized this compound. Regulating the reaction temperature allows for the manipulation of crystal size; for example, heating reactant solutions before mixing can lead to the formation of larger crystals that are often less susceptible to oxidation or degradation. google.com The synthesis can be carried out at temperatures ranging from room temperature (25-30°C) up to near-boiling (90-100°C), depending on the desired crystal morphology. google.com Following precipitation, the drying process must also be carefully controlled. Vacuum drying at moderate temperatures is recommended to remove the solvent without causing thermal decomposition or unwanted reduction of the Fe(III) centers. google.com

Advanced Synthesis Techniques for Iron Formate Frameworks

Beyond traditional solution chemistry, advanced synthesis techniques are employed to create complex iron formate-based metal-organic frameworks (MOFs), including those with perovskite-like architectures. These methods often involve high-pressure conditions to induce unique structural transformations.

High-Pressure Synthesis and Medium-Dependent Transformations

High-pressure synthesis has emerged as a powerful tool for creating new hybrid iron-formate perovskites and inducing post-synthetic modifications. acs.orgnih.govchemrxiv.org The transformations that occur under pressure are highly dependent not only on the pressure applied but also on the chemical environment, specifically the pressure-transmitting medium used. acs.orgnih.gov For example, a mixed-valence iron formate framework (α-DmaFe²⁺Fe³⁺For₆) exhibits different behaviors when compressed in various liquids. acs.orgnih.govresearchgate.net When compressed in methanol (B129727) or ethanol (B145695) at 1.15 GPa, it transforms into a new mixed-valence framework, Dma₃Fe²⁺₃Fe³⁺For₁₂·CO₂. acs.org However, when the same initial compound is compressed to 1.40 GPa in glycerol (B35011), a reaction occurs where all the Fe(III) cations are reduced to Fe(II), yielding DmaFe²⁺For₃. acs.orgnih.govresearchgate.net These environment-sensitive modifications are influenced by factors such as the solubility, molecular size, and chemical properties of the pressure-transmitting media. acs.orgnih.govresearchgate.net

Applying high pressure can trigger structural phase transitions in iron formate frameworks. acs.orgresearchgate.net These transformations involve significant rearrangements of the crystal lattice. For instance, the α-DmaFe²⁺Fe³⁺For₆ framework, when compressed to 1.40 GPa in oil or isopropanol (B130326), converts to a new high-pressure phase (γ-phase) that is distinct from the phase obtained via low-temperature changes (β-phase). acs.orgnih.govchemrxiv.org Such pressure-induced transitions can alter the coordination environment of the iron ions and the conformation of the formate ligands, leading to materials with different electronic and magnetic properties. acs.orgacs.org The study of pressure-induced transformations is crucial for understanding the stability and potential polymorphism of these framework materials. researchgate.netaps.org

Influence of Liquid Media on Oxidation State and Structure

High-pressure synthesis, reaching up to 1.4 GPa, can trigger selective reduction or oxidation of iron cations, with the outcome being highly dependent on the pressure-transmitting medium used. acs.org The molecular size, solubility, and chemical properties of the liquid medium are critical factors that dictate the transformation pathway. acs.orgnih.gov For instance, studies on the mixed-valence perovskite-like framework α-DmaFe²⁺Fe³⁺For₆ (where Dma = (CH₃)₂NH₂⁺ and For = HCOO⁻) have shown that compressing the material in different liquids leads to distinct products. acs.orgnih.govresearchgate.net

When compressed in oil or isopropanol at 1.40 GPa, α-DmaFe²⁺Fe³⁺For₆ transforms into a new phase designated as γ. acs.orgnih.govchemrxiv.org However, when the same starting material is compressed to 1.40 GPa in glycerol, a complete reduction of the ferric ions occurs, yielding DmaFe²⁺For₃, which is surrounded by an amorphous iron formate phase that lacks the Dma cations. acs.orgnih.govresearchgate.netacs.org This demonstrates the reductive potential of the glycerol medium under pressure. These environment-sensitive modifications are rationalized by the interplay of volume effects, chemical composition, ligand conformation, and the specific properties of the liquid media. acs.orgnih.govresearchgate.net

Table 1: Influence of Liquid Media on α-DmaFe²⁺Fe³⁺For₆ Under High Pressure

| Starting Material | Liquid Medium | Pressure (GPa) | Resulting Product | Key Transformation | Source(s) |

|---|---|---|---|---|---|

| α-DmaFe²⁺Fe³⁺For₆ | Oil / Isopropanol | 1.40 | Phase γ | Phase Transformation | acs.orgnih.govchemrxiv.org |

| α-DmaFe²⁺Fe³⁺For₆ | Glycerol | 1.40 | DmaFe²⁺For₃ | Complete Fe(III) to Fe(II) Reduction | acs.orgnih.govresearchgate.netacs.org |

Solvothermal and Hydrothermal Synthesis for Iron Formate Systems

Solvothermal and hydrothermal methods represent a cornerstone in the synthesis of crystalline materials, including iron formate systems. These techniques involve chemical reactions conducted in a solvent (water for hydrothermal, organic solvents for solvothermal) within a sealed vessel, known as an autoclave, at temperatures above the solvent's boiling point. scribd.comsigmaaldrich.cn This process generates high autogenous pressure, enabling reactions to proceed at lower temperatures than conventional solid-state methods and providing precise control over the product's properties. scribd.com

These methods have been successfully applied to create various iron formate frameworks.

Hydrothermal Synthesis : This technique has been used to produce an iron(II) formate, [H₃CO₃][Fe(HCO₂)₃], demonstrating the utility of water as a reactive medium under elevated temperature and pressure. researchgate.net

Solvothermal Synthesis : This approach is versatile and has been employed to synthesize mixed-valence iron formates. A notable example is the preparation of {[NH₄][FeIIFeIII(CHOC)₆]}∞, a molecule-based ferrimagnet, under solvothermal conditions. researchgate.net The choice of an organic solvent, such as in the synthesis of octahedral Fe₃O₄ nanoparticles from a ferric salt in ethylene (B1197577) glycol, highlights how the solvent can direct the morphology and phase of the final product. osti.gov

The key advantages of these methods are the ability to produce thermodynamically stable or metastable phases that may not be accessible through other routes and to control crystal morphology by manipulating reaction parameters like temperature, precursor concentration, and solvent type. sigmaaldrich.cn

Post-Synthetic Modifications and Controlled Framework Formation

Post-synthetic modifications (PSMs) offer a powerful strategy to alter the structure and properties of iron formate frameworks after their initial synthesis. These modifications are often induced by external stimuli, such as pressure, with the chemical environment playing a crucial directive role. acs.orgnih.gov This approach provides a catalyst-free and environmentally friendly pathway to generate new, advanced materials from existing frameworks. acs.orgchemrxiv.org

Research on iron formate frameworks has shown that high-pressure treatment in the presence of different liquid media can trigger profound structural and redox transformations. acs.orgnih.gov These pressure-induced PSMs are not random but are governed by factors such as the volume changes associated with transformations, the oxidation states of the iron cations (Fe(II) and Fe(III)), and the properties of the surrounding liquid medium. acs.orgresearchgate.net

A significant example is the transformation of the mixed-valence framework α-DmaFe²⁺Fe³⁺For₆. When this parent framework is incubated in methanol or ethanol under a pressure of 1.15 GPa, it dissolves and recrystallizes into a completely new mixed-valence framework, Dma₃Fe²⁺₃Fe³⁺For₁₂·CO₂. acs.orgnih.govresearchgate.netchemrxiv.org This demonstrates a controlled rearrangement of the framework, leading to a product with a different stoichiometry and structure. These topochemical redox paths, controlled by the synergy of pressure and the liquid environment, enable the targeted formation of diverse and functional iron formate compounds. acs.orgnih.govchemrxiv.org

Formation of Mixed-Valence Iron Formate Systems

Mixed-valence compounds, which contain an element in more than one oxidation state, are a significant class of materials. In the context of iron formates, mixed-valence systems incorporating both Fe(II) and Fe(III) centers are of particular interest due to their unique properties, such as intense coloration and complex magnetic behaviors, which are not present in their single-valence counterparts. acs.org The presence of both ferrous and ferric ions within the same crystal lattice gives rise to phenomena like intervalence charge transfer and ferrimagnetism. acs.orgresearchgate.net

Strategies for Mixed-Valence Iron(II)-Iron(III) Formate Synthesis

Several synthetic strategies have been developed to create mixed-valence iron(II)-iron(III) formate frameworks, often involving careful control of reaction conditions to achieve the desired 1:1 ratio of Fe(II) to Fe(III).

One effective method involves the controlled oxidation of a ferrous precursor. For example, reacting colorless iron(II) formate with formic acid in dimethylformamide at 110 °C while exposed to the air yields black crystals of the mixed-valence framework (Me₂NH₂)[FeIIFeIII(HCOO)₆]. acs.orgx-mol.com In this solvothermal reaction, the dimethylformamide decomposes to generate dimethylamine, which is protonated to form the templating (CH₃)₂NH₂⁺ cation, while atmospheric oxygen serves as the oxidant. acs.org

Another approach utilizes templating cations to direct the formation of specific mixed-valence structures. Novel frameworks have been synthesized using N-ethylmethylammonium (EtMeA⁺) and 2-Hydroxyethylammonium (HEA⁺) as templates, resulting in niccolite-type structures with confirmed mixed-valence character. researchgate.netiaea.org As previously discussed, high-pressure post-synthetic modification of existing frameworks in specific liquid media also serves as a viable, albeit more complex, route to new mixed-valence phases. acs.orgresearchgate.net

Role of Atmospheric Oxidation in Mixed-Valence Compound Formation

Atmospheric oxygen can play a crucial and controlled role as an oxidizing agent in the synthesis of mixed-valence iron formate compounds. Rather than being an unwanted contaminant, its presence can be essential for converting a portion of the initial Fe(II) precursors to Fe(III), thereby achieving the target mixed-valence state.

A clear illustration of this is the synthesis of (Me₂NH₂)[FeIIFeIII(HCOO)₆]. The process begins with an iron(II) formate precursor, and the reaction is explicitly "exposed to air" at an elevated temperature (110 °C). acs.orgx-mol.com This exposure facilitates the partial oxidation of Fe(II) to Fe(III), leading to the formation of the intensely colored, black mixed-valence crystals from a colorless starting material. acs.org The synthesis requires careful management to prevent complete oxidation to a pure Fe(III) formate, which would not possess the desired mixed-valence properties. This method highlights a simple and effective strategy where the atmosphere itself is a key reagent in the synthesis. While many iron nanoparticles are susceptible to unwanted oxidation, which can lead to a loss of magnetism or dispersibility, in this context, controlled atmospheric oxidation is a deliberate and necessary step in the synthetic pathway. nih.gov

Crystallographic and Structural Elucidation of Ferric Formate Coordination Structures

Advanced X-ray Diffraction Studies

Single-Crystal X-ray Diffraction of Ferric Formate (B1220265) Complexes and Derivatives

Single-crystal X-ray diffraction offers unparalleled precision in determining the atomic arrangement within a crystalline solid. For ferric formate complexes, this technique has been instrumental in characterizing their molecular architecture.

Studies have revealed that this compound can form part of complex structures, such as mixed-valence frameworks. For instance, in the compound (Me₂NH₂)[Fe(II)Fe(III)(HCOO)₆], single-crystal X-ray diffraction determined that the structure consists of alternating layers of Fe(II)O₆ and Fe(III)O₆ octahedra. acs.org These octahedra are connected by formate ligands in an anti-anti bridging mode, creating a three-dimensional open-framework structure. acs.org The Fe(III)-O bond lengths are approximately 2.0049(9) Å, which is shorter than the Fe(II)-O bond length of 2.119(1) Å, reflecting the smaller ionic radius of the ferric ion. acs.org

The synthesis of novel iron(II) coordination polymers using linkers like 1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene has also been characterized by single-crystal X-ray diffraction, revealing double-chain structures where adjacent iron atoms are bridged by two linker molecules. mdpi.com Similarly, the characterization of an iron(II) formate, [H₃CO₃][Fe(HCO₂)₃], under hydrothermal conditions showed a 3D open microporous framework formed by formate anions bridging Fe(II) ions. researchgate.net

Furthermore, the experimental electron density distribution in a trinuclear carboxylate-bridged iron-μ₃-oxo dianion has been determined using synchrotron and conventional single-crystal X-ray diffraction at 15 K and 100 K, respectively. rsc.org These studies provide deep insights into the chemical bonding within the Fe₃O-core. rsc.org

Structural Analysis of Iron(III) Formate Frameworks and Related Coordination Compounds

Iron(III) formate frameworks often exhibit perovskite-like topologies. aip.org These structures are characterized by corner-sharing FeO₆ octahedra, with formate ligands bridging the iron centers. aip.org The general formula for some of these metal-organic frameworks (MOFs) is [A]M(HCOO)₃, where A is an organic cation. aip.org

A notable characteristic of some iron(III) formate frameworks is the presence of mixed-valence states, containing both Fe(II) and Fe(III) ions. researchgate.net X-ray Absorption Fine Structure (XAFS) studies on compounds like ((CH₃)₂NH₂[Fe(III)Fe(II)(HCOO)₆]) have confirmed the octahedral coordination of the iron ions and revealed details about the local structure and electron transfer between the divalent and trivalent iron centers. researchgate.net The analysis of the Fe-O bond lengths and their distribution provides information about the order-disorder phenomena within the crystal lattice. researchgate.net

The synthesis of these frameworks can sometimes be templated by small molecules like carbon dioxide, leading to ReO₃-type architectures. For example, compounds with the general formula [M³⁺(HCOO)₃·3/4CO₂·1/4H₂O·1/4HCOOH]∞ (where M = Fe³⁺) have been isolated, with CO₂ molecules occupying cavities within the structure.

| Compound | Symmetry (Space Group) | Fe-O Bond Length (Å) | Structural Features |

| (Me₂NH₂)[Fe(II)Fe(III)(HCOO)₆] | P31c / R3c | Fe(III)-O: ~2.005, Fe(II)-O: ~2.119 | Alternating layers of Fe(II)O₆ and Fe(III)O₆ octahedra; anti-anti formate bridges. acs.orgacs.org |

| [H₃CO₃][Fe(HCO₂)₃] | Pnna | - | 3D open microporous framework. researchgate.net |

| [Fe₃O(HCOO)₆(HCOO)₃]²⁻ | P2₁/m | - | Trinuclear oxo-centered cluster with μ₂-bridging formate groups. rsc.org |

| Dma₃Fe²⁺₃Fe³⁺For₁₂·CO₂ | Im3 | - | ReO₃-type structure with FeO₆ octahedra sharing formate anions. acs.orgresearchgate.net |

Table 1: Crystallographic data for selected this compound related compounds.

Characterization of Bridging Motifs in Polynuclear Formates

The formate ligand (HCOO⁻) is a versatile bridging ligand, capable of adopting various coordination modes. In polynuclear iron formates, the anti-anti bridging mode is prevalent, where the formate ligand connects two metal centers. arxiv.org This bridging facilitates the formation of extended one-, two-, or three-dimensional networks. acs.orgufl.edu

In polynuclear iron clusters, other bridging motifs can also be observed. For instance, in a hexanuclear iron(III) complex, twelve phosphonate (B1237965) groups and six hydroxide (B78521) groups act as bridging ligands, connecting six Fe octahedra in a wheel-like arrangement. rsc.org The reaction of iron salts with ligands containing multiple coordination sites, such as those derived from pyridine, can lead to the formation of polynuclear complexes with oxo and methoxy (B1213986) bridges in addition to ligand bridges. acs.org Pyrazolate ligands are also utilized for their diverse bridging capabilities in creating polynuclear magnetic solids. researchgate.net

Structural Dynamics and Phase Transitions

The structures of this compound frameworks are not static; they can undergo significant changes in response to external stimuli like temperature and pressure. These transformations often involve subtle shifts in atomic positions, changes in symmetry, and can even lead to alterations in the electronic states of the iron ions.

Temperature-Dependent Structural Investigations: Room Temperature vs. Low-Temperature Phases

Temperature variations can induce phase transitions in this compound frameworks. A well-studied example is the mixed-valence compound [(CH₃)₂NH₂][Fe(III)Fe(II)(HCOO)₆] (DMFeFe). acs.orgnih.gov At room temperature, this compound crystallizes in the trigonal space group P31c. acs.org Upon cooling to around 155 K, it undergoes an order-disorder phase transition, changing its space group to R3c. acs.orgnih.gov This transition is associated with the ordering of the dimethylammonium (DMA⁺) cations located in the cavities of the framework. nih.gov Neutron diffraction studies have been crucial in elucidating these temperature-dependent structural changes. acs.orgnih.gov

In contrast, the related compound [(CH₃)₂NH₂][Fe(III)Mg(II)(HCOO)₆] (DMFeMg) does not exhibit a structural phase transition upon cooling, although freezing-in of the re-orientational motions of the DMA⁺ cations is observed. rsc.org This highlights the critical role of the divalent metal ion in influencing the structural dynamics. Temperature-dependent Raman and IR spectroscopy studies also provide insights into the vibrational properties and phonon behavior during these phase transitions. rsc.org

| Compound | High-Temperature Phase (Space Group) | Low-Temperature Phase (Space Group) | Transition Temperature (K) | Driving Mechanism |

| [(CH₃)₂NH₂][Fe(III)Fe(II)(HCOO)₆] | P31c | R3c | ~155 | Ordering of dimethylammonium cations. acs.orgnih.gov |

| [(CH₃)₂NH₂][Na₀.₅Fe₀.₅(HCOO)₃] | - | - | 167 | Ordering of DMA⁺ cations and framework distortion. |

Table 2: Temperature-dependent phase transitions in this compound related frameworks.

Pressure-Induced Structural Transformations and Electronic State Changes

Applying high pressure is another powerful tool to modify the structure and properties of this compound frameworks. Pressure can induce phase transformations, alter bond lengths, and even trigger redox reactions and changes in the spin state of the iron ions. acs.orgresearchgate.net

For the mixed-valence formate α-DmaFe²⁺Fe³⁺For₆, compression in different liquid media leads to various transformations. acs.orgresearchgate.net When compressed in oil or isopropanol (B130326) at 1.40 GPa, it transforms to a new phase (γ), which is different from the low-temperature phase (β). acs.orgresearchgate.net In glycerol (B35011) at the same pressure, a reaction occurs where all Fe(III) cations are reduced to Fe(II), forming DmaFe²⁺For₃. acs.orgresearchgate.net Furthermore, when incubated in methanol (B129727) or ethanol (B145695) at 1.15 GPa, it can produce another mixed-valence framework, Dma₃Fe²⁺₃Fe³⁺For₁₂·CO₂. acs.orgresearchgate.net

Coordination Environment and Geometry of Iron(III) Centers in Formate Complexes

Octahedral Coordination Geometries

In this compound and its related metal-organic frameworks (MOFs), the iron(III) cation is characteristically found in an octahedral coordination environment. acs.org This geometry involves the central Fe(III) ion being coordinated to six oxygen atoms, each originating from a distinct formate (HCOO⁻) ligand. This arrangement results in a stable FeO₆ octahedra, which serves as a fundamental building block for the extended crystal structure. acs.org

These FeO₆ octahedra are linked together through the formate anions, which act as bridges between adjacent metal centers. acs.orgresearchgate.net This bridging leads to the formation of a three-dimensional framework, often with a perovskite-like or ReO₃-type architecture. acs.orgresearchgate.net The regularity of this octahedral coordination is a defining feature of these compounds, influencing their physical properties. rsc.orgaip.org In some complex structures, while the primary coordination is octahedral, distortions can occur due to factors like the Jahn-Teller effect in other metal ions or strain within the framework. researchgate.netscience.gov

Distinctions in Fe(II)-O and Fe(III)-O Bond Distances

A notable structural feature when comparing iron formate complexes is the difference in bond lengths between iron and oxygen, depending on the oxidation state of the iron. Specifically, the Fe(III)-O bond is consistently shorter than the Fe(II)-O bond.

In mixed-valence formate frameworks containing both Fe(II) and Fe(III), crystallographic studies have clearly distinguished the two bond types. For instance, in the mixed-valence compound (Me₂NH₂)[Fe²⁺Fe³⁺(HCOO)₆], the Fe(III)-O bond distance is approximately 2.01 Å, whereas the Fe(II)-O bond distance is longer, at about 2.12 Å. acs.org This difference of approximately 0.1 Å is attributed to the smaller ionic radius of the Fe(III) cation compared to the Fe(II) cation. acs.org The Fe(III) ion has a higher positive charge and one fewer d-electron, leading to a stronger electrostatic attraction with the oxygen ligands and thus a shorter bond length. This distinction is a reliable indicator for assigning oxidation states in mixed-valence iron formate structures. acs.org

| Oxidation State | Approximate Bond Distance (Å) | Reference Compound |

|---|---|---|

| Fe(III) | 2.01 | (Me₂NH₂)[Fe²⁺Fe³⁺(HCOO)₆] acs.org |

| Fe(II) | 2.12 | (Me₂NH₂)[Fe²⁺Fe³⁺(HCOO)₆] acs.org |

Role of Formate Ligand Bridging Modes (e.g., Anti-Anti)

The formate ligand (HCOO⁻) is a versatile bridging ligand capable of adopting several coordination modes, such as syn-syn, anti-syn, and anti-anti. aip.org In the context of this compound and many related metal-organic frameworks, the anti-anti bridging mode is predominant and structurally crucial. researchgate.netrsc.org

Spectroscopic Characterization Techniques in Ferric Formate Research

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a principal technique for identifying the functional groups present in a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgub.edu In the context of ferric formate (B1220265), FT-IR spectra are crucial for confirming the coordination of the formate ligand to the Fe(III) ion.

The analysis of ferric formate reveals characteristic absorption bands corresponding to the vibrations of the carboxylate group (COO⁻) of the formate ligand. The key vibrational modes are the symmetric and asymmetric stretching of the C-O bonds. The positions of these bands are sensitive to the coordination mode of the formate ligand (e.g., monodentate, bidentate bridging). For instance, the thermal decomposition of iron(III) formate has been studied using techniques including IR spectroscopy to characterize the compound and its degradation products. researchgate.net

Research on related iron carboxylates, such as ferric pyrophosphate citrate, has utilized FT-IR to identify the main functional groups and confirm peak assignments. nih.gov Similarly, studies on metal-organic frameworks like Fe(BTC) use FT-IR to characterize the structure before and after reactions. rsc.org The spectra of iron oxides, potential decomposition products of this compound, are also well-characterized by strong Fe-O absorption bands in the far-infrared region (typically below 600 cm⁻¹). researchgate.netmdpi.com

Table 1: Typical FT-IR Vibrational Frequencies for this compound and Related Species

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3400 | Stretching of hydroxyl groups from coordinated or lattice water. researchgate.net |

| C-H Stretch | ~2900 | Stretching of the C-H bond in the formate ligand. |

| Asymmetric COO⁻ Stretch (νₐₛ) | ~1600 | Asymmetric stretching of the carboxylate group. |

| Symmetric COO⁻ Stretch (νₛ) | ~1350 | Symmetric stretching of the carboxylate group. |

Note: The exact positions of the COO⁻ stretching bands and their separation (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the formate ligand.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying this compound and related Fe(III) complexes. edu.krdlibretexts.org Solutions containing Fe(III) ions and their complexes are often colored due to electronic transitions that absorb light in the visible or UV range. edu.krd The spectra of Fe(III) complexes are typically dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV and near-UV regions. nih.govnih.gov

For this compound, the key electronic transition involves the transfer of an electron from a p-orbital of the oxygen atom in the formate ligand to a d-orbital of the Fe(III) center. The position and intensity of these LMCT bands are sensitive to the coordination environment of the iron center and the pH of the solution. researchgate.netresearchgate.net For example, studies on ferric acetato-complexes, which are chemically similar to formato-complexes, show absorption bands in the UV region that are dependent on pH and the concentration of the acetate (B1210297) ligand. kyoto-u.ac.jp The Fe(OH)²⁺ species, a product of ferric ion hydrolysis, exhibits a maximum absorbance around 300 nm, which can extend to 400 nm. researchgate.net The hexa-aquo ferric ion, Fe(H₂O)₆³⁺, has its own characteristic absorption bands, with one maximum at 240 nm. cdnsciencepub.com

Table 2: Characteristic UV-Vis Absorption Bands for Aqueous Fe(III) Species

| Fe(III) Species | λₘₐₓ (nm) | Type of Transition |

|---|---|---|

| Fe(H₂O)₆³⁺ | ~240 cdnsciencepub.com | Ligand-to-Metal Charge Transfer (LMCT) |

| Fe(OH)²⁺ | ~300 researchgate.net | Ligand-to-Metal Charge Transfer (LMCT) |

Note: The exact λₘₐₓ for this compound can vary with solvent, pH, and concentration.

Magnetic Resonance Techniques

Magnetic resonance techniques exploit the magnetic properties of atomic nuclei and electrons to provide detailed structural and electronic information.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as the Fe(III) ion in this compound. The Fe(III) ion is a high-spin d⁵ system (S = 5/2), which makes it EPR active. unam.mx EPR spectra provide information about the electronic environment of the unpaired electrons, including the symmetry of the metal site and the nature of the iron-ligand bonds. unam.mxrsc.org

The EPR spectra of high-spin Fe(III) complexes are often complex due to a phenomenon called zero-field splitting (zfs), which lifts the degeneracy of the spin states even in the absence of an external magnetic field. unam.mx The resulting spectra are highly sensitive to the coordination geometry. For high-spin Fe(III) in a rhombic environment, prominent signals are often observed at effective g-values near 4.3, while more axial environments can give rise to signals near g = 2 and g = 6. unam.mxacs.org In mechanistic studies, EPR has been used to identify monomeric ferric-acetate intermediates formed from dimeric iron complexes. acs.org Multi-frequency EPR studies on other Fe(III) compounds have shown that zfs parameters can be precisely determined and may be temperature-dependent. unam.mx

Table 3: Typical EPR g-values for High-Spin Fe(III) Complexes

| Coordination Environment | Typical Effective g-values | Significance |

|---|---|---|

| Rhombic | g ≈ 4.3 | Indicates a low-symmetry, rhombic coordination environment. unam.mx |

| Axial | g ≈ 6, g ≈ 2 | Indicates a more symmetrical, axial coordination environment. rsc.org |

While direct NMR analysis of the paramagnetic Fe(III) center in this compound is challenging, NMR spectroscopy is an invaluable tool for studying reaction mechanisms where this compound is an intermediate or product. researchgate.netlibretexts.org By monitoring the signals of diamagnetic species in the reaction mixture, NMR can provide kinetic and mechanistic insights. researchgate.net

A key application is in the study of CO₂ hydrogenation catalyzed by iron complexes, where an iron formate species is a crucial intermediate. rsc.org In-situ NMR spectroscopy (including ¹H, ¹³C, and ³¹P NMR) can be used to monitor the reaction progress in real-time. rsc.org For example, the formation and consumption of an iron formate complex, such as (iPrPNP)Fe(H)CO(HCO₂), can be tracked by observing its unique NMR signals. The ¹H NMR spectrum of such a species might show a characteristic formate C-H proton resonance (e.g., at 9.22 ppm) and a high-field iron-hydride signal (e.g., at -23.89 ppm). rsc.org Furthermore, 2D NMR techniques like NOESY can reveal through-space correlations, providing structural details of transient intermediates in solution. rsc.org Studies on the biodegradation of other Fe(III) complexes have also used ¹H NMR to identify formate as a final degradation product. nih.gov These studies demonstrate the power of NMR to elucidate the role of this compound species in complex chemical and biological processes without directly observing the paramagnetic center itself. rsc.orgnih.gov

Table 4: Example ¹H and ³¹P NMR Chemical Shifts for an Iron Formate Intermediate in a Catalytic Cycle

| Species/Group | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| (iPrPNP)Fe(H)CO(HCO₂) - Hydride | ¹H | -23.89 | J(P-H) = 52 | rsc.org |

| (iPrPNP)Fe(H)CO(HCO₂) - Formate | ¹H | 9.22 | - | rsc.org |

Note: Data are for a specific iron pincer complex and serve as an example of how NMR is used to characterize formate-containing intermediates. rsc.org

Nuclear Spectroscopic Methods

Nuclear spectroscopic techniques are instrumental in probing the local environment of specific atomic nuclei within a material. In the context of this compound research, Mössbauer spectroscopy stands out as a particularly powerful tool for elucidating the electronic and magnetic properties of the iron centers.

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

Mössbauer spectroscopy is a highly sensitive technique that provides detailed information about the oxidation state, spin state, and coordination environment of iron atoms in a compound. nih.govmdpi.com The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is indicative of the electron density at the nucleus and helps to distinguish between different oxidation states, such as Fe2+ and Fe3+. mdpi.com Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing insights into the symmetry of the local environment around the iron atom. mdpi.com

In studies of this compound, Mössbauer spectroscopy has been crucial for confirming the +3 oxidation state of the iron ions. For instance, a characteristic isomer shift (δ) of approximately 0.35 mm/s is a clear indicator of Fe3+. Furthermore, the quadrupole splitting (ΔEQ) value, typically around 0.6–0.8 mm/s, suggests an octahedral coordination geometry for the Fe3+ ions.

Research on various iron formate frameworks has demonstrated the utility of Mössbauer spectroscopy. In mixed-valence systems containing both Fe(II) and Fe(III), this technique can clearly distinguish between the different iron sites. rsc.org For example, in a mixed-valence trinuclear iron formate, [Fe3O(HCO2)6(γ-pic)3]·x(γ-pic), variable-temperature Mössbauer spectroscopy confirmed the presence of localized Fe2+ and Fe3+ valence states at and below 100 K. rsc.org

Moreover, Mössbauer spectroscopy has been employed to study the effects of external conditions, such as pressure and temperature, on the local iron environment in formate-based metal-organic frameworks. acs.org For instance, in dimethylammonium iron formate, [(CH3)2NH2][Fe(HCOO)3], Mössbauer spectra revealed complex magnetic ordering below 15 K, with at least three distinct iron sites, which was attributed to different hydrogen bonding environments. acs.org This level of detail is essential for understanding the structure-property relationships in these materials.

Table 1: Representative Mössbauer Parameters for Iron Formate Compounds

| Compound/System | Iron State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Reference |

| This compound | Fe3+ | ~0.35 | ~0.6–0.8 | |

| [Fe3O(HCO2)6(γ-pic)3]·x(γ-pic) | Fe2+/Fe3+ | Differentiated values for each state | Differentiated values for each state | rsc.org |

| [(CH3)2NH2][Fe(HCOO)3] | Fe3+ | Not specified | Multiple sites observed | acs.org |

X-ray Based Spectroscopic Analysis

X-ray based spectroscopic techniques are indispensable for the characterization of crystalline materials like this compound. They provide fundamental information about the elemental composition, crystal structure, and phase purity of a sample.

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. azobuild.com The principle involves irradiating a sample with X-rays, which causes the ejection of inner-shell electrons from atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays, the energies of which are unique to each element. nih.gov

In the analysis of this compound, XRF is employed to confirm the presence of iron and to quantify its concentration within a sample. It serves as a quality control tool to ensure the material has the correct elemental makeup and to detect any metallic impurities. azobuild.com While XRF provides information on the total elemental content, it does not give details about the chemical state or bonding environment of the elements. malvernpanalytical.com Therefore, it is often used in conjunction with other techniques like Mössbauer spectroscopy and XRD for a comprehensive characterization.

Table 2: Application of XRF in this compound Analysis

| Analytical Goal | Information Provided by XRF |

| Elemental Confirmation | Presence of Iron (Fe) |

| Purity Assessment | Detection of elemental impurities |

| Quantitative Analysis | Concentration of Iron in the sample |

Theoretical and Computational Studies on Ferric Formate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in the computational study of transition metal complexes, including ferric formate (B1220265), due to its favorable balance between accuracy and computational cost. nih.govyoutube.com DFT calculations are instrumental in predicting a wide range of properties and elucidating complex chemical processes.

DFT calculations have been successfully employed to predict the structural, electronic, and magnetic properties of ferric formate and its derivatives. For instance, in a study on a mixed-valence Fe(II)-Fe(III) formate framework, DFT calculations were used to relax atomic positions and determine the ground-state crystal structure. aip.org These calculations revealed a noncentrosymmetric structure with the R3c space group to be energetically more favorable than a centrosymmetric R-3c structure. aip.org

The electronic properties, such as the density of states, can also be computed, providing insights into the electronic band structure and conductivity of the material. researchgate.net Furthermore, DFT is crucial for predicting magnetic properties. In the aforementioned mixed-valence formate framework, the calculated spin moments on the Fe(II) and Fe(III) sites were found to be in agreement with experimental observations, confirming an antiferromagnetic coupling between the iron centers. researchgate.net

Table 1: Calculated Structural and Magnetic Properties of a Mixed-Valence Fe(II)-Fe(III) Formate Framework

| Property | Calculated Value | Experimental Value/Reference |

|---|---|---|

| Crystal Structure | Noncentrosymmetric (R3c space group) | Proposed low-temperature structure aip.org |

| Fe(II) Spin Moment | +3.7 µB | Consistent with high-spin Fe(II) researchgate.net |

| Fe(III) Spin Moment | -4.3 µB | Consistent with high-spin Fe(III) researchgate.net |

| Magnetic Ordering | Antiferromagnetic | Experimentally observed aip.org |

| Ferroelectric Polarization | 7.41 nC/cm² | ~0.56–0.72 nC/cm² at 2 K aip.org |

DFT calculations are pivotal in mapping out the reaction pathways for the synthesis and reduction of formate involving iron-based catalysts. These calculations can identify key intermediates and transition states, providing a detailed understanding of the reaction mechanism at the molecular level. For example, in the hydrogenation of CO2 to formate catalyzed by iron complexes, DFT studies can elucidate the role of co-catalysts. Mechanistic investigations have shown that Lewis acids can enhance catalytic activity by destabilizing an iron-formate intermediate, which in turn accelerates the rate-limiting step of product extrusion. nih.govresearchgate.netnih.gov

The reaction mechanism for CO2 hydrogenation to formate generally involves the coordination of CO2 to an iron-hydride species, followed by the insertion of CO2 into the Fe-H bond to form an iron-formate intermediate. mdpi.com The subsequent release of formate can be the rate-determining step. nih.gov DFT calculations can provide the Gibbs free energy profile of the entire catalytic cycle, identifying the energetic barriers for each elementary step. mdpi.com

The reactivity of iron complexes, including those involved in formate chemistry, is often intricately linked to their spin state. nih.gov Iron catalysts can readily undergo spin crossover, a feature that is less common in noble metal catalysts. nih.govchemrxiv.org DFT calculations are essential for understanding how the spin state of the iron center influences the catalytic activity and selectivity of a reaction.

The spin state can affect the adsorption energies of reactants and intermediates on a catalyst's surface, which in turn can alter the reaction kinetics. acs.org For instance, the spin-delocalization between the iron center and its ligands can regulate the iron center's spin and oxidation state, which is crucial for processes like oxidative addition and reductive elimination. nih.govoup.com In some iron-catalyzed reactions, a specific spin state of the transition state is essential for achieving high selectivity. nih.gov Theoretical studies have shown that controlling the spin state of magnetic catalysts can be a strategy to optimize their activity by fine-tuning the binding energies of reaction intermediates. acs.org

Ab Initio and Molecular Dynamics Simulations

Ab initio and molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound systems. Ab initio MD, where the forces between atoms are calculated "from first principles" using electronic structure methods like DFT, can be used to simulate the behavior of these systems at finite temperatures. acs.orgrsc.org These simulations can provide insights into vibrational properties, diffusion processes, and the dynamic stability of different structures. For example, ab initio MD has been used to study the adsorption and dissociation of molecules on iron oxide surfaces, which is relevant to the interaction of formate with iron-based materials. acs.orgnih.gov

Computational Modeling of Coordination Compounds and Clusters

The computational modeling of coordination compounds and clusters of this compound is crucial for understanding their fundamental properties. researchgate.net A variety of computational methods, from molecular mechanics to high-level ab initio calculations, can be applied to model the structures, electronic properties, and reactivities of these complexes. researchgate.net DFT is a particularly powerful tool for studying the electronic structure of iron coordination compounds. researchgate.net For instance, calculations can determine the ground-state spin multiplicities, charge and spin distributions, and the oxidation states of the metal centers. researchgate.net Such computational studies are vital for interpreting experimental data and for the rational design of new this compound-based materials with desired properties.

Analysis of Charge Ordering and Electronic Transitions

In mixed-valence systems containing both Fe(II) and Fe(III), such as some this compound frameworks, the phenomenon of charge ordering can occur. analytica-world.com This involves the localization of electrons, leading to distinct Fe(II) and Fe(III) sites in the crystal lattice. nih.gov DFT calculations are instrumental in studying this phenomenon by analyzing the electron density and spin density distributions. dtu.dk For example, in a mixed-valence Fe(II)-Fe(III) formate framework, DFT calculations confirmed the charge ordering of the iron ions. aip.org

Furthermore, these computational methods can be used to investigate electronic transitions. In some iron-containing perovskites, temperature- or pressure-induced electronic transitions, such as intersite charge transfer between metal ions, have been studied computationally. tandfonline.com These calculations help in understanding the coupling between electronic and structural degrees of freedom in these materials.

Catalytic Applications and Mechanistic Investigations of Ferric Formate

Role as a Lewis Acid Catalyst in Organic Transformations

Ferric formate's utility as a catalyst in organic synthesis stems from its character as a Lewis acid. The iron(III) center, with its positive charge, can accept electron pairs from other molecules, thereby activating them for subsequent reactions. This property is particularly relevant in promoting oxidation and polymerization reactions. Iron(III) complexes, in general, are considered better Lewis acids than their iron(II) counterparts. researchgate.net

Oxidation and Polymerization Reactions

Ferric formate (B1220265) has demonstrated effectiveness as a catalyst in both oxidation and polymerization processes. In the realm of oxidation, it can facilitate the formation of iron oxides and participate in Fenton-like processes. For instance, in the presence of hydrogen peroxide, this compound can help generate highly reactive hydroxyl radicals (HO•) which then oxidize organic substrates. acs.org This reactivity is particularly noted at the solid-liquid boundary layer. acs.org

In polymerization, iron-based catalysts, including those in the ferric state, can be involved in processes like atom transfer radical polymerization (ATRP). mdpi.com In such reactions, the iron catalyst can react with propagating radicals to form organometallic species, influencing the polymerization process. mdpi.com While specific details on this compound's direct application in ATRP are not extensively documented, the general capability of iron catalysts in this area is well-established. mdpi.comcmu.edu

Electrocatalytic and Homogeneous Catalytic CO2 Reduction to Formate

A significant area of research involving iron compounds is the catalytic reduction of carbon dioxide (CO2) to more valuable products, such as formate (HCOO⁻). nih.gov This transformation is a key step in strategies for carbon capture and utilization, aiming to convert CO2 into a chemical fuel or feedstock. nih.govchemrxiv.org Iron-based catalysts are attractive for this purpose due to iron's natural abundance and versatile redox chemistry. nih.govacs.org Both homogeneous and heterogeneous iron-based systems have been explored for the electrocatalytic and photocatalytic reduction of CO2. researchgate.net

While specific studies focusing solely on this compound as the primary catalyst are part of a broader field, the mechanistic insights gained from various iron complexes are highly relevant. The selectivity of the CO2 reduction process, yielding either formate or carbon monoxide (CO), is a critical aspect of this research. nih.govacs.org

Mechanistic Pathways of CO2 Activation and Formate Formation

The conversion of CO2 to formate by iron catalysts can proceed through several mechanistic pathways. acs.org The selectivity of the reaction is often dictated by the nature of the key intermediates formed during the catalytic cycle. nih.govacs.org These intermediates are influenced by factors such as the ligand environment around the iron center and the presence of proton donors. nih.govacs.org Two primary types of intermediates are often discussed: iron-CO2 adducts and iron hydride species. acs.orgresearchgate.netunipd.it

The formation of an iron hydride (Fe-H) intermediate is a frequently proposed key step in the catalytic reduction of CO2 to formate. acs.orgresearchgate.net In this pathway, the hydride species transfers a hydride ion (H⁻) to the CO2 molecule, leading to the formation of formate and regenerating the catalyst. acs.org The ability of the metal hydride to donate a hydride, known as its hydricity, is a crucial thermodynamic factor. acs.org For the reaction to be favorable, the hydricity of the iron hydride must be lower than that of formate. acs.org

Several iron complexes have been shown to operate through this mechanism. For example, a mononuclear Fe(II) complex with a tetradentate phosphine (B1218219) ligand can be reduced to an Fe(0) species, which then forms an iron hydride in the presence of water. acs.org This hydride is capable of reducing CO2 to formate with high faradaic yields. acs.org Similarly, the iron carbonyl cluster [Fe4N(CO)12]⁻ acts as an electrocatalyst for the selective reduction of CO2 to formate in water, proceeding through a reduced hydride intermediate. researchgate.net The formation of a C-H bond in the product is a defining feature of this pathway. researchgate.net

The table below summarizes key findings for iron-catalyzed CO2 reduction to formate via hydride intermediates.

| Catalyst System | Key Intermediate | Product(s) | Faradaic Yield (Formate) | Reference |

| Fe(II) with tetradentate phosphine ligand | Fe-hydride (FeHP₄⁺) | Formate, H₂ | 90-98% | acs.org |

| [Fe₄N(CO)₁₂]⁻ | Reduced hydride intermediate | Formate | 96% | researchgate.net |

| Fe(dophen) | Postulated Fe-hydride | Formate, CO, C₂O₄²⁻, H₂ | up to 70% | nih.govacs.org |

An alternative to the direct hydride transfer mechanism is the concept of orthogonal electron/proton transfer. chemrxiv.org In this model, the electron and proton are not delivered from the same location. chemrxiv.org This separation can offer thermodynamic advantages, allowing for CO2 reduction at milder electrochemical potentials. chemrxiv.org

This mechanism is particularly relevant in systems where the ligand is "redox non-innocent," meaning it can actively participate in the redox processes of the catalytic cycle. nih.gov For instance, in the electrocatalytic reduction of CO2 by an iron Schiff base complex, theoretical calculations suggest that in the presence of a proton source like phenol, a triply reduced species is protonated at the ligand. nih.gov This protonated ligand then performs a nucleophilic attack on CO2 to produce formate. nih.gov This process involves the transfer of two electrons and one proton from the ligand to the CO2 molecule. nih.gov This mechanism is analogous to the action of some formate dehydrogenase enzymes. researchgate.netresearchgate.net

Influence of Ligand Design and Redox Non-Innocence

The design of the ligand scaffold supporting the iron center plays a crucial role in determining the efficiency and selectivity of CO2 reduction catalysts. acs.orgescholarship.org The electronic properties and steric bulk of the ligand can influence the stability of key intermediates and the energy barriers of the catalytic cycle. chinesechemsoc.org

The concept of "redox non-innocence" is particularly important in this context. berkeley.edunih.gov A redox non-innocent ligand can act as an electron reservoir, accepting and donating electrons during the reaction. nih.govresearchgate.net This allows the metal center to maintain a more stable oxidation state while the ligand handles the electron transfer events. nih.gov

In the context of CO2 reduction, this can be highly advantageous. For example, in certain iron-porphyrin systems, the porphyrin ligand can be doubly reduced, and these electrons are then used for the reduction of CO2, which is activated at the iron center. nih.gov This metal-ligand cooperativity, where both the metal and the ligand play active roles, can lead to highly efficient catalysis at low overpotentials. escholarship.orgberkeley.edunih.gov The use of redox-active ligands can also shift the reduction potentials to more favorable values. escholarship.orgberkeley.edu

The table below highlights the impact of ligand design on iron-catalyzed CO2 reduction.

| Catalyst/Ligand System | Key Feature | Effect on Catalysis | Reference |

| Iron with terpyridine-based pentapyridine ligand (tpyPY2Me) | Redox non-innocent ligand, metal-ligand cooperativity | Drives electrochemical CO2 reduction to CO at low overpotentials with high selectivity. | escholarship.orgberkeley.edunih.gov |

| Iron Schiff base complex (Fe(tbudhbpy)Cl) | Redox non-innocent ligand, proton relays | Facilitates formate formation via an orthogonal electron/proton transfer mechanism. | nih.govacs.orgnih.gov |

| Iron porphyrins | Redox non-innocent ligand | Ligand acts as an electron reservoir, enabling efficient CO2 reduction to CO. | nih.gov |

Role of Co-Catalysts (e.g., Lewis Acids) in Catalytic Enhancement

The catalytic efficacy of iron-based systems, particularly in reactions like the hydrogenation of carbon dioxide (CO2) to formate, can be significantly amplified by the introduction of co-catalysts. rsc.orgsemanticscholar.org Research has demonstrated that Lewis acids (LAs), such as lithium salts, can increase the turnover number (TON) of iron catalysts by more than an order of magnitude. rsc.org For instance, iron(II) carbonyl hydride complexes supported by pincer-type ligands exhibit a remarkable enhancement in catalytic activity for CO2 hydrogenation in the presence of an LA co-catalyst. semanticscholar.org With a tertiary amine-supported ligand system, researchers observed nearly 60,000 turnovers for formate production, the highest activity reported for an earth-abundant metal catalyst at the time, a result critically dependent on the LA co-catalyst. rsc.orgsemanticscholar.org This enhancement is attributed to the LA's role in facilitating key steps within the catalytic cycle, namely the extrusion of the formate product and the activation of dihydrogen. rsc.orgacs.org

A common rate-limiting step in the catalytic cycle of CO2 hydrogenation is the release, or extrusion, of the formate product from the iron center. rsc.orgacs.org Lewis acids play a crucial role in accelerating this step. researchgate.net Mechanistic studies suggest two primary ways in which LAs achieve this enhancement.

In systems with bifunctional pincer ligands containing a secondary amine (N-H) group, the LA is implicated in disrupting an intramolecular hydrogen bond between the ligand's N-H moiety and the carbonyl oxygen of the formate ligand. rsc.orgsemanticscholar.org This hydrogen bond stabilizes the iron-bound formate; by disrupting it, the LA destabilizes the intermediate, thereby accelerating the rate-limiting product extrusion. rsc.orgsemanticscholar.orgacs.org In essence, the LA assists in making the N-H fragment more available for deprotonation while simultaneously aiding the removal of the anionic formate. rsc.org

In cases where the ligand architecture prevents such metal-ligand cooperativity (e.g., ligands with a tertiary amine), the LA enhancement is believed to originate from cation-assisted substitution. rsc.org The Lewis acidic cation (like Li+) interacts with and stabilizes the anionic formate, facilitating its displacement from the iron coordination sphere. rsc.org This interaction lowers the energy barrier for the release of formate, which is a critical step for regenerating the active catalyst. acs.orgresearchgate.net

| Catalyst System | Lewis Acid (LA) | Turnover Number (TON) | Comment |

|---|---|---|---|

| (RPNP)Fe(H)CO (Secondary Amine Ligand) | None | ~300 - 500 | Base catalyst activity. |

| (RPNP)Fe(H)CO (Secondary Amine Ligand) | LiOTf | ~3,000 - 9,000 | Over an order of magnitude increase in activity with LA. rsc.org |

| (RPNMeP)Fe (Tertiary Amine Ligand) | None | Low | Significantly lower activity without LA. |

| (RPNMeP)Fe (Tertiary Amine Ligand) | LiOTf | ~60,000 | Highest activity reported for an earth-abundant catalyst at the time. rsc.org |

Following formate extrusion, the catalytic cycle requires the activation of dihydrogen (H2) to regenerate the iron hydride species necessary for the next round of CO2 insertion. rsc.org Lewis acids have also been shown to play a role in this step. For iron complexes with tertiary amine-based pincer ligands, it is proposed that the Lewis acid facilitates the displacement of formate by dihydrogen. acs.orgrsc.org This generates a transient iron(II) dihydrogen cationic complex. rsc.org

Heterogeneous Catalysis Systems

While much research has focused on homogeneous iron catalysts, heterogeneous systems involving ferric species are critical, particularly for environmental applications. In these systems, the catalyst is in a different phase from the reactants, often as a solid catalyst in a liquid solution, which simplifies catalyst recovery and reuse. nih.gov

Heterogeneous Fenton and Fenton-like reactions utilize solid iron catalysts to generate highly reactive hydroxyl radicals from hydrogen peroxide (H2O2) for the oxidation of contaminants. acs.org Ferrihydrite, a nano-crystalline iron(III) oxyhydroxide, is often used as a model for surface-bound Fe(III) in these systems due to its high surface area and reactivity. acs.org

Studies on the ferrihydrite-mediated oxidation of formate reveal that the process is controlled by surface-initiated reactions. acs.org Interestingly, adsorbed formate occupies surface sites, which can inhibit the reaction of H2O2 at the catalyst surface. acs.org Research using kinetic and reactive-transport modeling has provided key insights, suggesting that the primary oxidation of formate does not occur on the catalyst surface or in the bulk solution. acs.org Instead, the oxidation mainly takes place in the solid-liquid boundary layer. acs.org This is attributed to the diffusion of hydroxyl radicals generated at the ferrihydrite surface into this boundary layer, where they react with formate. acs.org This mechanism highlights the critical role of the catalyst surface in generating the oxidizing species, even if the final reaction occurs just off the surface.

The catalytic activity of iron(III) species is extensively researched for water treatment, particularly for the degradation of persistent organic pollutants like textile dyes. tandfonline.com Iron-based catalysts are attractive for these applications due to their low cost and high safety. nih.gov One example involves the use of an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst, which mimics the function of peroxidase enzymes, to activate hydrogen peroxide for dye degradation. tandfonline.com

Research demonstrates that such Fe(III) complexes can effectively decolorize dye wastewater and reduce the chemical oxygen demand (COD), a measure of water pollution. tandfonline.com The catalytic efficiency depends on reaction conditions such as pH, catalyst concentration, and H2O2 concentration. tandfonline.com These systems showcase the potential of surface-activated or complexed ferric species in advanced oxidation processes for environmental remediation. tandfonline.comfrontiersin.org

| Dye | Decolorization (%) | COD Removal (%) |

|---|---|---|

| Methylene blue | 96.1 | 63.7 |

| Methyl orange | 74.8 | 46.9 |

| Neutral red | 94.3 | 58.2 |

| Rhodamine B | 89.5 | 55.1 |

Crystal Growth Mechanisms and Crystal Engineering

Factors Influencing Crystal Size and Morphology

Several environmental and chemical factors have a pronounced effect on the size, shape, and crystallinity of ferric formate (B1220265) and related iron compounds. These variables are the primary levers for controlling the final product in a synthesis. Key factors include precursor concentration, temperature, pH, and the presence of additives. mdpi.comresearchgate.net

Precursor Concentration: The concentration of reactants is a critical parameter. For instance, in the synthesis of hematite (B75146) (α-Fe2O3) nanoparticles from ferric precursors, increasing the precursor concentration has been shown to affect not only the particle size but also the crystallinity and the tendency for particles to form lumps or agglomerates. researchgate.net

Temperature: Temperature influences reaction kinetics and solubility, which are crucial for crystal growth. mdpi.com Higher temperatures can increase the collision of particles, potentially enhancing agglomeration. mdpi.com Conversely, in some systems, increased temperature can reduce agglomerates. mdpi.com Temperature cycling, alternating between positive and negative supersaturation, can be used to dissolve fine particles and promote the growth of larger crystals. mdpi.com In the synthesis of iron(II) formate, a two-stage heating process—first at a higher temperature (75–80 °C) to obtain a crystalline precipitate, and then at a lower temperature (50–55 °C) to evaporate to a dry residue—is employed to control the product formation. google.com

pH: The pH of the solution is one of the most significant factors, particularly for iron compounds. whiterose.ac.uk It can influence both crystal nucleation and growth rates. whiterose.ac.uk For example, in the formation of iron(II) carbonate (FeCO3) films, a pH of 6.6 resulted in a protective film of cubic crystals, while a pH of 7.5 led to the rapid formation of compact, rhombohedral crystals with well-defined edges. whiterose.ac.uk The synthesis of iron oxide nanoparticles also shows a strong dependence on pH for controlling the mean particle size. nih.gov

Additives and Impurities: Additives can profoundly alter crystal morphology by selectively adsorbing onto specific crystal faces, thereby inhibiting their growth. mdpi.com This is due to electrostatic interactions and hydrogen bonds between the solute and the additive molecules. mdpi.com

Table 1: Influence of Synthesis Parameters on Crystal Characteristics

| Factor | Effect on Crystal Size & Morphology | Source |

|---|---|---|

| Precursor Concentration | Affects particle size, crystallinity, and agglomeration. researchgate.net | researchgate.net |

| Temperature | Influences nucleation and growth rates; can be used in temperature cycling to increase crystal size. mdpi.com | mdpi.com |

| pH | Significantly impacts crystal morphology and packing density. whiterose.ac.uk | whiterose.ac.uk |

| Additives | Can alter crystal shape by selectively adsorbing to and inhibiting the growth of specific crystal faces. mdpi.com | mdpi.com |

Solvent Effects on Crystallization Pathways

The choice of solvent is a critical decision in the crystallization of ferric formate, as it can dramatically influence the crystal packing, phase, and even the oxidation state of the iron centers. acs.orgresearchgate.net The interaction between the crystal surface and the solvent can alter the relative growth rates of different faces, leading to changes in crystal morphology. mdpi.com

Research on iron formate frameworks under pressure has shown that the solvent environment can dictate the transformation pathway. acs.org For example, when compressed in methanol (B129727) or ethanol (B145695), the α-DmaFe²⁺Fe³⁺For₆ framework transforms into a different mixed-valence framework, Dma₃Fe²⁺₃Fe³⁺For₁₂·CO₂. acs.org However, when compressed in glycerol (B35011), the same initial framework reacts to form DmaFe²⁺For₃, where all the Fe(III) cations are reduced. acs.org This demonstrates the solvent's role in not just structural arrangement but also in mediating redox reactions within the crystalline solid. acs.org

From a chemical engineering perspective, the solvent affects the mass transfer and diffusion of reactants. mdpi.com The rate of diffusion can determine whether crystal growth follows a classical pathway (monomer-by-monomer addition) or a non-classical pathway involving the coalescence of smaller particles. mdpi.com

Table 2: Effect of Solvent on Iron Formate Frameworks

| Initial Material | Solvent | Conditions | Resulting Phase | Source |

|---|---|---|---|---|

| α-DmaFe²⁺Fe³⁺For₆ | Methanol / Ethanol | 1.15 GPa pressure | Dma₃Fe²⁺₃Fe³⁺For₁₂·CO₂ | acs.org |

| α-DmaFe²⁺Fe³⁺For₆ | Isopropanol (B130326) | 1.40 GPa pressure | New phase (γ) | acs.org |

Template-Mediated Crystal Growth

Template-mediated synthesis is a powerful strategy for controlling the architecture of crystalline materials. In this approach, a "template" molecule or ion directs the arrangement of the building blocks into a specific structure.

A significant breakthrough in the synthesis of this compound was the serendipitous discovery of carbon dioxide (CO₂) acting as a template. nih.gov This process led to the creation of three-dimensional (3D) metal(III) formates with a ReO₃-type net. nih.govresearchgate.net The general formula for these compounds is [MIII(HCOO)₃·3/4CO₂·1/4H₂O·1/4HCOOH]∞, where M can be iron (Fe), aluminum (Al), gallium (Ga), or indium (In). nih.gov

In this structure, the metal ions have an octahedral geometry and are linked by formate anions (HCOO⁻) in an anti-anti bonding style. nih.govresearchgate.net The CO₂ molecules occupy cages within this 3D framework and are held in place by hydrogen bonds to the formic C-H groups. nih.gov This discovery was notable because a compound previously documented for decades as [Al(HCOO)₃·xH₂O] was revealed to be the CO₂-templated structure. nih.gov This highlights the subtle but crucial role that templating agents can play in forming complex, open-framework structures. nih.gov

In-situ Observation and Kinetic Studies of Crystal Growth

Understanding the dynamics of crystallization requires observing the process as it unfolds. In-situ techniques, which monitor the reaction in real-time, are invaluable for uncovering crystal growth mechanisms, identifying transient metastable intermediates, and determining reaction kinetics. pnas.orgnih.gov

Techniques such as in-situ Synchrotron Radiation X-ray Diffraction (SR-XRD) allow for the rapid collection of diffraction data, providing a "movie" of the crystalline phases that form, transform, and disappear during a reaction. whiterose.ac.ukpnas.orgnih.gov Such studies have been effectively used to probe the kinetics of the formation of related compounds like iron(II) carbonate (FeCO₃). whiterose.ac.uk These observations can reveal how environmental factors like pH influence nucleation and crystal growth rates directly. whiterose.ac.uk

In-situ investigations are crucial because crystallization does not always follow a simple, direct path. nih.gov They can reveal non-classical crystallization mechanisms, where growth may proceed through the aggregation of nanoparticles or via amorphous precursor phases. nih.gov The ability to identify metastable intermediates, which are not present in the final product recovered from an ex-situ synthesis, provides a deeper understanding of the energetic landscape of the reaction and the pathways that lead to the final crystalline structure. pnas.orgnih.gov The temporal resolution of these techniques can be on the order of seconds, capturing rapid transformations that would otherwise be missed. pnas.org

Advanced Research Directions and Future Outlook

Integration of Ferric Formate (B1220265) in Metal-Organic Frameworks (MOFs) Research

Ferric formate serves as a critical building block in the synthesis of iron-based Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with extensive applications. researchgate.netresearchgate.net These frameworks are constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The use of this compound and other iron precursors is pivotal in creating MOFs with tunable structures and high porosity, which are desirable for various applications. researchgate.netnih.gov

The synthesis of iron-based MOFs often employs solvothermal or hydrothermal methods, where precursors like this compound are reacted with organic linkers in a solvent at elevated temperatures and pressures. nih.govmdpi.com These methods facilitate the self-assembly of the metal ions and organic ligands into one, two, or three-dimensional crystalline structures. nih.gov The choice of solvent, temperature, reaction time, and the ratio of metal to ligand are crucial parameters that dictate the final topology and properties of the MOF. nih.gov

A significant area of research focuses on creating mixed-valence iron formate frameworks, such as those incorporating both Fe²⁺ and Fe³⁺ ions. acs.org These materials can exhibit interesting magnetic properties due to the antiferromagnetic coupling between the different iron centers. For instance, compounds like (Me₂NH₂)[Fe²⁺Fe³⁺(HCOO)₆] display Néel N-type ferrimagnetism. The ability to tune these magnetic properties by modifying the metal ions within the framework opens up possibilities for applications in magnetocaloric materials.